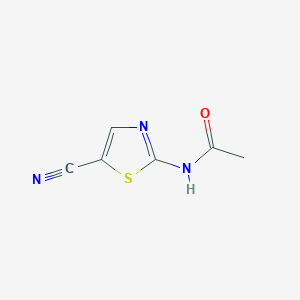

N-(5-cyano-1,3-thiazol-2-yl)acetamide

Descripción general

Descripción

N-(5-cyano-1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-cyanothiazole with acetamide under specific conditions. One common method involves the treatment of 5-cyanothiazole with acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Nucleophilic Bromination

Reaction with N-bromosuccinimide (NBS) in dry diethyl ether at 25°C results in α-bromination at the active methylene group adjacent to the cyano functionality. The product, 2-bromo-2-cyano-N-(5-methylthiazol-2-yl)acetamide , forms in high yield (85–90%) and is confirmed by:

| Reagent | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|

| NBS | Diethyl ether | 25 | 2-Bromo-2-cyano-N-(5-methylthiazol-2-yl)acetamide | 85–90 |

Cyclization with Enaminones

Treatment with enaminones (e.g., (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one) in ethanol under reflux with acetic acid catalysis induces cyclization. The reaction proceeds via Michael addition followed by elimination of dimethylamine, yielding pyran- or pyridine-fused derivatives :

-

IR : Retention of cyano (2187 cm⁻¹) and carbonyl (1662 cm⁻¹) signals .

-

¹H NMR : δ 7.21–7.61 ppm (aromatic protons), δ 8.9 ppm (NH) .

| Enaminone | Catalyst | Product Type | Key Spectral Data |

|---|---|---|---|

| (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | Acetic acid | Pyran-carboxamide | δ 10.4 ppm (NH), 1662 cm⁻¹ (C=O) |

Condensation with Aromatic Aldehydes

Knoevenagel condensation with aromatic aldehydes (e.g., benzaldehyde, cinnamaldehyde) in ethanol using piperidine as a base generates (E)-3-aryl-2-cyanoacrylamide derivatives :

-

Product : (E)-3-Aryl-2-cyano-N-(5-cyano-1,3-thiazol-2-yl)acrylamide .

-

¹H NMR : δ 7.5–8.2 ppm (aromatic protons), δ 8.1 ppm (olefinic proton) .

Example Reaction :

Azo Coupling Reactions

Reaction with aryl diazonium salts at 0–5°C forms azo-coupled products . Stoichiometry determines mono- or bis-azo derivatives:

-

Mono-azo Product : Single azo group at the active methylene site .

-

Bis-azo Product : Two azo groups when excess diazonium salt is used .

| Diazonium Salt | Molar Ratio | Product Type | Key Data |

|---|---|---|---|

| 4-Tolyl diazonium | 1:1 | Mono-azo derivative | δ 2.35 ppm (CH₃), 7.25–7.85 ppm (Ar-H) |

| 4-Tolyl diazonium | 1:2 | Bis-azo derivative | λ_max 475 nm (azo) |

Reaction with Mercaptoacetic Acid

In dry pyridine, mercaptoacetic acid replaces the cyano group, forming 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide :

Mechanism :

-

Nucleophilic attack by thiolate on the cyano carbon.

Cyclocondensation with Acetylacetone

Heating with acetylacetone at 130°C produces 1,2-dihydropyridine-3-carbonitrile derivatives :

Thiazole Ring Functionalization

Electrophilic substitution on the thiazole ring (e.g., bromination) occurs at the C-5 position due to electron-withdrawing cyano and acetamide groups:

-

Product : 5-Bromo-N-(5-cyano-1,3-thiazol-2-yl)acetamide.

-

Mass Spec : m/z 315 [M+H]⁺.

Key Mechanistic Insights:

-

Cyano Group Reactivity : Participates in nucleophilic additions (e.g., with thiols, enaminones) and cyclizations .

-

Acetamide Moiety : Stabilizes intermediates via hydrogen bonding, directing regioselectivity in electrophilic reactions .

-

Thiazole Ring : Electron-deficient due to substituents, favoring electrophilic substitution at C-5.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-cyano-1,3-thiazol-2-yl)acetamide and its derivatives have been synthesized for their potential therapeutic applications. The thiazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug development.

Key Findings:

- Anticancer Activity: Several studies have reported the anticancer properties of compounds derived from thiazole. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties: Research indicates that thiazole-containing compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them candidates for developing new antibiotics .

| Compound | Target Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 25 ± 0.5 | Antitumor |

| This compound | HCT116 (Colon Cancer) | 30 ± 0.8 | Antitumor |

| Derivative X | Staphylococcus aureus | 15 ± 0.3 | Antimicrobial |

Pharmacology

The pharmacological applications of this compound are primarily centered around its bioactivity in inhibiting specific enzymes and receptors involved in disease processes.

Key Insights:

- Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes related to cancer and inflammation. For example, certain compounds have shown effectiveness as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .

- Research Studies: A study demonstrated that this compound derivatives could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Material Science

Beyond biological applications, this compound has potential uses in material science.

Applications:

- Superconductors and Optoelectronics: Research has indicated that cyanoacetamides can be employed in the development of superconducting materials and devices used in optoelectronics due to their unique electronic properties .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antitumor Activity Study:

- Antimicrobial Evaluation:

Mecanismo De Acción

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the acetamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

N-(5-cyano-1,3-thiazol-2-yl)acetamide: Known for its versatility in organic synthesis.

N-(5-cyanothiazol-2-yl)benzamide: Similar structure but with a benzamide group, used in different synthetic applications.

N-(5-cyanothiazol-2-yl)propionamide: Contains a propionamide group, offering different reactivity and applications.

Uniqueness

This compound is unique due to its balanced reactivity and stability, making it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in research and industrial applications .

Actividad Biológica

N-(5-cyano-1,3-thiazol-2-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a cyano group at the 5-position and an acetamide moiety. This structure is critical for its interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₄N₂OS |

| Molecular Weight | 156.16 g/mol |

| Structural Features | Thiazole ring, Cyano group, Amide linkage |

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives exhibit MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound has also been effective in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Notably:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it induced apoptosis in HepG2 liver cancer cells with an IC50 value of approximately 0.62 μM .

- Mechanism of Action : The compound inhibits cell migration and colony formation, leading to G2/M phase cell cycle arrest and early-stage apoptosis . Molecular docking studies suggest strong binding affinity to key targets involved in cancer progression.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

- Inhibition of Enzymes : It has been shown to selectively inhibit 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways . This selectivity suggests a promising therapeutic profile for treating inflammatory diseases.

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of this compound demonstrated that these compounds possess potent antibacterial activity with low toxicity profiles .

- Cancer Research : In vitro studies on HepG2 cells revealed that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest, indicating its potential as a therapeutic agent for liver cancer .

Propiedades

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMCVGSEMYGTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.